4-Bromo-2,2-dimethylpent-4-enoic acid
CAS No.: 1187330-11-5
Cat. No.: VC6697365
Molecular Formula: C7H11BrO2
Molecular Weight: 207.067
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187330-11-5 |
|---|---|
| Molecular Formula | C7H11BrO2 |
| Molecular Weight | 207.067 |
| IUPAC Name | 4-bromo-2,2-dimethylpent-4-enoic acid |
| Standard InChI | InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10) |
| Standard InChI Key | ACAPMSLCJMXNFT-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=C)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Bromo-2,2-dimethylpent-4-enoic acid possesses a pent-4-enoic acid backbone substituted with a bromine atom at the 4-position and two methyl groups at the 2-position. The IUPAC name, 4-bromo-2,2-dimethylpent-4-enoic acid, reflects this substitution pattern, which is further illustrated by its SMILES notation: CC(C)(CC(=C)Br)C(=O)O. The double bond between C4 and C5 introduces geometric isomerism, though the terminal position of the unsaturation limits stereochemical complexity.
Comparative analysis with structurally related compounds, such as 4-bromo-2,2-dimethylpentanoic acid (CAS No. 21439924), highlights the electronic and steric effects of the double bond. The saturated analog lacks the π-bond, resulting in reduced planarity and altered reactivity toward electrophilic additions .
Table 1: Key Structural and Physical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS No. | 1187330-11-5 | |
| Molecular Formula | C₇H₁₁BrO₂ | |
| Molecular Weight | 207.067 g/mol | |
| IUPAC Name | 4-bromo-2,2-dimethylpent-4-enoic acid | |
| SMILES | CC(C)(CC(=C)Br)C(=O)O | |
| InChIKey | ACAPMSLCJMXNFT-UHFFFAOYSA-N |
Synthesis and Manufacturing Considerations
Industrial-Scale Challenges
The patent CN102718659A, while describing the synthesis of 4-bromo-2-nitrophenyl acetic acid, offers insights into brominated carboxylic acid production . Key considerations include:
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Temperature Control: Exothermic reactions during sodium-mediated steps necessitate precise thermal management to prevent decomposition .
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Carboxylation Efficiency: Reaction with CO₂ under controlled flow rates (e.g., 0.8 L/min) ensures high yields of carboxylated intermediates .
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Purification Simplicity: Liquid-liquid extraction and distillation remain preferred methods for isolating acidic products, avoiding chromatographic techniques that are cost-prohibitive at scale .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Brominated aliphatic acids are pivotal in constructing β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). The methyl groups at C2 could impart steric hindrance, directing regioselectivity in cyclization reactions.
Agrochemical Development
Herbicides and fungicides often incorporate halogenated alkanoic acids to enhance bioavailability and resistance to metabolic degradation. The bromine atom in 4-bromo-2,2-dimethylpent-4-enoic acid may improve lipophilicity, facilitating membrane penetration in plant systems .
Research Gaps and Future Directions
Despite its synthetic potential, 4-bromo-2,2-dimethylpent-4-enoic acid remains understudied. Priority research areas include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.
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Polymer Chemistry: Investigating its use as a monomer for brominated polyesters with flame-retardant properties.
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Toxicological Profiling: Systematic studies to establish LD₅₀ values and ecotoxicological impacts.
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